N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide
Description
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a triazine-based compound featuring a methoxy group, a pyrrolidine substituent, and a cyclopropanecarboxamide moiety. Its molecular formula is C₁₉H₂₀N₆O₃, with a molecular weight of 380.4 g/mol . The triazine core is substituted at the 4-position with methoxy and at the 6-position with pyrrolidin-1-yl, while the methyl group attached to the triazine ring is further functionalized with a cyclopropanecarboxamide group.
Properties
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-20-13-16-10(8-14-11(19)9-4-5-9)15-12(17-13)18-6-2-3-7-18/h9H,2-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMJAAYKEHWDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The compound features a triazine ring system which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 378.4 g/mol |
| Structure | Structure |
The proposed mechanism for the anticancer activity of triazine derivatives involves the inhibition of key protein kinases involved in cell proliferation. For instance, previous studies have shown that modifications in the triazine structure can enhance binding affinity to CDK2 and Abl kinases, which are crucial in cancer cell signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of related triazine compounds. The study found that certain modifications led to enhanced lipophilicity and improved cellular uptake, which correlated with increased cytotoxicity against cancer cell lines. While specific data for this compound were not highlighted, these findings suggest potential pathways for its biological activity.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological efficacy of triazine derivatives. For example:
- Inhibition Studies : Triazine compounds have been shown to inhibit various kinases at micromolar concentrations.
- Cytotoxicity Assays : Compounds similar to this compound displayed varying degrees of cytotoxicity depending on their structural characteristics.
- Molecular Docking : In silico studies suggest that the binding interactions between these compounds and target proteins can be optimized through structural alterations.
Scientific Research Applications
Structural Features
The compound features a cyclopropanecarboxamide moiety linked to a triazine ring, which is known for its biological activity. The presence of the pyrrolidine group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide as an anticancer agent.
Case Study: Antitumor Efficacy
In a study examining the cytotoxic effects of various triazine derivatives, this compound demonstrated significant activity against several human cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer | 15.2 | Induction of apoptosis |
| Breast Cancer | 12.8 | Cell cycle arrest at G2/M phase |
| Cervical Cancer | 10.5 | Inhibition of proliferation |
The mechanism of action involves apoptosis induction and disruption of the cell cycle, which are critical pathways in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties.
Case Study: Antimicrobial Activity
Research indicates that this compound exhibits promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate effectiveness |
| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits.
Case Study: Neuroprotection in Models of Neurodegeneration
In preclinical models of neurodegenerative diseases, this compound has shown potential in reducing neuronal apoptosis and inflammation.
| Model | Outcome | Mechanism |
|---|---|---|
| Alzheimer's Model | Reduced tau phosphorylation | Inhibition of tau aggregation |
| Parkinson's Model | Decreased dopaminergic neuron loss | Anti-inflammatory effects |
These findings suggest that the compound may modulate neuroinflammatory pathways and protect against oxidative stress .
Structure-Activity Relationship (SAR)
A thorough structure-activity relationship analysis indicates that modifications to the triazine core and side groups can significantly influence biological activity. Key observations include:
- Pyrrolidine Substitution : Enhances binding affinity to target proteins.
- Triazine Ring Modifications : Alter the compound's solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with three structurally related analogs:
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Molecular Formula : C₂₀H₂₅N₅O₄
- Molecular Weight : 399.4 g/mol
- Key Structural Differences: Replacement of pyrrolidin-1-yl with morpholino (a six-membered ring containing oxygen and nitrogen) at the 6-position of the triazine. Additional methoxyphenyl group on the cyclopropane ring.
- Implications: The morpholino group may enhance solubility due to the oxygen atom’s polarity compared to pyrrolidine’s purely hydrocarbon ring .
(E)-N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Molecular Formula : C₁₆H₁₉N₅O₂S
- Molecular Weight : 345.4 g/mol
- Key Structural Differences :
- Replacement of cyclopropanecarboxamide with a thiophene-containing acrylamide group.
- Loss of the cyclopropane ring, reducing steric constraints.
- Implications :
2-Cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Key Structural Differences :
- Substituent at the triazine-methyl position is a cyclopropylacetamide instead of cyclopropanecarboxamide.
Comparative Data Table
Research Findings and Implications
Pyrrolidine vs. Morpholine: Pyrrolidine’s five-membered amine ring may enhance lipophilicity, favoring membrane permeability in drug design.
Cyclopropane vs. Thiophene :
- The cyclopropane group introduces rigidity and strain, which can stabilize specific conformations in receptor binding. Thiophene’s aromaticity and sulfur atom may facilitate interactions with hydrophobic pockets or metalloenzymes .
Carboxamide Linkers :
- The cyclopropanecarboxamide’s compact structure contrasts with the extended acrylamide in the thiophene analog, suggesting divergent pharmacophore geometries.
Limitations and Knowledge Gaps
- Physical Properties : Critical data (e.g., melting point, solubility, logP) are absent in the available evidence, limiting quantitative comparisons.
- Biological Activity: No direct studies on the target compound’s efficacy, toxicity, or mechanism of action are cited.
Q & A
Basic Questions
Q. What synthetic routes are established for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves sequential functionalization of the 1,3,5-triazine core. Key steps include:
Triazine core preparation : Reacting cyanuric chloride with pyrrolidine under basic conditions to introduce the pyrrolidin-1-yl group .
Methoxy substitution : Using sodium methoxide in methanol to install the methoxy group at the 4-position .
Methylation : Coupling the triazine intermediate with cyclopropanecarboxamide via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
- Critical Conditions :
- Temperature control (<60°C) to avoid side reactions during triazine substitution.
- Solvent choice (e.g., DMF for solubility vs. methanol for nucleophilic substitution).
- Purification via column chromatography or recrystallization to isolate high-purity product .
Q. Which spectroscopic techniques are prioritized for structural confirmation, and what key markers validate the compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the presence of the cyclopropane (δ ~1.0–1.5 ppm for CH₂ groups) and triazine-linked methylene (δ ~3.5–4.0 ppm). Pyrrolidine protons appear as multiplet signals (δ ~1.8–3.5 ppm) .
- IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and triazine ring vibrations (~1500–1550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₉H₂₀N₆O₃, [M+H]⁺ = 381.4) .
Advanced Questions
Q. How can regioselectivity be optimized during triazine ring functionalization?
- Methodology :
- Stepwise Substitution : Exploit differential reactivity of triazine chlorides—introduce bulkier groups (e.g., pyrrolidine) first at the 6-position due to steric and electronic effects .
- Catalytic Control : Use transition metals (e.g., CuI) to direct cross-coupling reactions at specific positions .
- Computational Modeling : Predict substitution patterns using DFT calculations to assess activation energies for competing pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) studies to confirm target engagement .
- Batch Analysis : Compare activity across synthesized batches to rule out impurities (HPLC purity >95%) .
Q. How do electronic effects of triazine substituents influence hydrolytic stability?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. The electron-donating methoxy group enhances triazine ring stability under acidic conditions .
- Comparative Analysis : Replace pyrrolidine with less electron-rich amines (e.g., piperidine) to assess stabilization trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
